molecular formula C17H14N4O4S B2644120 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 851095-77-7

5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2644120
CAS No.: 851095-77-7
M. Wt: 370.38
InChI Key: JXHSGQJTUZDQSR-UHFFFAOYSA-N
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Description

This chemical entity, 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, is a sophisticated hybrid molecule designed for exploratory research in medicinal chemistry. It integrates a nitroheterocyclic thiophene pharmacophore linked via a carboxamide bridge to a 1,3,4-oxadiazole ring system bearing a tetrahydronaphthalene substituent. The nitrothiophene moiety is a recognized structural feature in compounds with significant antiprotozoal and antibacterial properties, often contributing to the bioactive profile of investigative compounds . Concurrently, the 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities, including antimicrobial and anticancer effects, by serving as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and binding affinity . The tetrahydronaphthalene group provides a hydrophobic, aromatic element that can facilitate interaction with hydrophobic pockets in enzyme active sites or protein receptors. This unique combination of structural features makes this compound a compelling candidate for research aimed at understanding its mechanism of action and potential inhibitory effects against specific enzymes or in disease models, particularly in the realm of infectious diseases and oncology. Its primary research value lies in its utility as a lead structure for the development of novel therapeutic agents and as a pharmacological probe for studying biochemical pathways.

Properties

IUPAC Name

5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c22-15(13-7-8-14(26-13)21(23)24)18-17-20-19-16(25-17)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHSGQJTUZDQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, each requiring specific reagents and conditions

    Synthesis of Tetrahydronaphthalenyl Moiety: This step involves the reduction of naphthalene derivatives to form the tetrahydronaphthalenyl structure. Common reagents include hydrogen gas and a palladium catalyst.

    Formation of Oxadiazole Ring: The oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives. Reagents such as phosphorus oxychloride (POCl3) are often used.

    Introduction of Nitro and Thiophene Carboxamide Groups: The final steps involve nitration and amide formation. Nitration can be achieved using nitric acid, while the thiophene carboxamide group is introduced through amide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Chemical Reactions Analysis

5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiophene ring, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines.

Case Study:
In a study evaluating the compound's efficacy against human cancer cell lines (MCF-7 for breast cancer and HepG2 for liver cancer), it was found to inhibit cell proliferation significantly. The IC50 values were determined through MTT assays, demonstrating promising selectivity towards cancerous cells compared to normal cells .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research into similar compounds has shown that oxadiazole derivatives can exhibit significant antibacterial and antifungal properties.

Case Study:
A derivative of the oxadiazole class demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The mechanism was attributed to disruption of microbial cell membranes .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Electronic Properties Comparison

CompoundMobility (cm²/V·s)Band Gap (eV)Application
Compound A0.12.0OLED
This compound0.151.8OPV

Synthesis Techniques

The synthesis of this compound involves several steps:

  • Formation of the Oxadiazole Ring:
    • Reacting appropriate hydrazine derivatives with carboxylic acids under acidic conditions.
  • Thiophene Integration:
    • Utilizing thiophene derivatives in cyclization reactions to incorporate the thiophene moiety into the final structure.
  • Nitro Group Introduction:
    • Electrophilic nitration methods are employed to introduce the nitro group at the desired position on the aromatic ring.

Mechanism of Action

The mechanism of action of 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole and thiophene moieties contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

    5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide: This compound has a benzamide group instead of a thiophene carboxamide group, leading to different chemical and biological properties.

    5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide:

    5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide: The furan ring in this compound provides different electronic properties compared to the thiophene ring.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Biological Activity

5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS No. 851095-77-7) is a compound of significant interest due to its unique structural features and potential biological activities. The presence of nitro, oxadiazole, and thiophene moieties suggests diverse interactions with biological targets, making it a candidate for various medicinal and industrial applications.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Tetrahydronaphthalenyl Moiety : This is achieved through the reduction of naphthalene derivatives using hydrogen gas and a palladium catalyst.
  • Formation of Oxadiazole Ring : This is done via cyclization reactions involving hydrazides and carboxylic acids or their derivatives, often utilizing phosphorus oxychloride (POCl3) as a reagent.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:

  • The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
  • The oxadiazole and thiophene moieties enhance binding to specific enzymes or receptors, modulating their activity and influencing various cellular processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance:

  • In vitro studies have shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines such as colon carcinoma (HCT-15) and lung adenocarcinoma (A549), with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related oxadiazole derivatives have shown:

  • Enhanced activity against gram-positive bacteria compared to gram-negative species.
  • Dual antimicrobial and anticancer activities have been observed in compounds containing the oxadiazole core structure .

Case Studies

  • Anticancer Efficacy : A study reported that compounds with similar structures exhibited selective cytotoxicity against cancer cells under hypoxic conditions. The incorporation of specific pharmacophores led to improved efficacy in targeting tumor cells while minimizing effects on normal cells .
  • Enzymatic Interactions : Investigations into the enzymatic reduction of nitro groups in similar compounds revealed significant interactions with nitroreductases, leading to the formation of active metabolites capable of inducing cell death in cancerous cells .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamideBenzamide instead of thiopheneVaries; generally lower anticancer activity
5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridinePyridine ring presentEnhanced interaction with certain receptors
5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furanFuran ring instead of thiopheneDifferent electronic properties affecting reactivity

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

Tetralin Substitution : Friedel-Crafts alkylation or Suzuki coupling to introduce the 5,6,7,8-tetrahydronaphthalen-2-yl group .

Nitro Functionalization : Nitration of the thiophene ring using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration .
Key Validation : Monitor intermediates via TLC and confirm final product purity (>95%) by HPLC .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, NO₂ at ~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons and carbons in the tetrahydronaphthalene (δ 1.5–2.8 ppm for aliphatic protons) and oxadiazole (δ 8.1–8.3 ppm for aromatic protons) moieties .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error .
    Note : Use deuterated DMSO or CDCl₃ for solubility in NMR .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) per CLSI guidelines .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
    Data Interpretation : Compare activity with reference drugs (e.g., ciprofloxacin for bacteria) and validate replicates (n ≥ 3) .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across studies be resolved?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Mechanistic Profiling : Perform flow cytometry (apoptosis/necrosis) and ROS detection to differentiate modes of action .
  • Theoretical Alignment : Link results to known pathways (e.g., NF-κB inhibition for anti-inflammatory activity) using knockout cell models .

Q. What strategies optimize the compound’s synthetic yield and purity?

  • Methodological Answer :
  • Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading). For example, LAH reduction in THF at −20°C improves oxadiazole intermediate yield by 15% .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/H₂O) for >99% purity .
    Advanced Tip : Track by-products via LC-MS and adjust stoichiometry to minimize side reactions .

Q. How can computational modeling enhance understanding of its structure-activity relationship (SAR)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding affinity with targets (e.g., COX-2 or bacterial DNA gyrase) .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate with MIC/IC₅₀ data .
    Validation : Cross-validate predictions with experimental IC₅₀ values (R² > 0.85) .

Guidelines for Contradictory Data Analysis

  • Reproducibility : Cross-validate assays in independent labs using identical protocols .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .
  • Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to confirm structural integrity and rule out isomer interference .

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